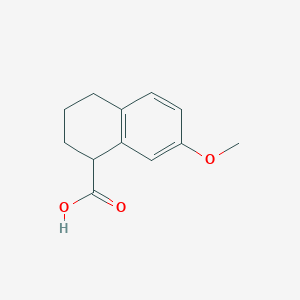

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Description

Chemical Structure and Properties

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 85858-95-3) is a bicyclic carboxylic acid with a methoxy substituent at the 7-position of the partially saturated naphthalene ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.238 g/mol, density of 1.195 g/cm³, and boiling point of 374.98°C at 760 mmHg . The compound exhibits a polar surface area (PSA) of 46.53 Ų and a calculated LogP of 2.1997, indicating moderate hydrophobicity .

Synthesis

The compound is synthesized via methods such as:

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h5-7,10H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNRAOKRAWFGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534114 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85858-95-3 | |

| Record name | 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85858-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Starting from 7-Methoxytetralone

A well-documented route to derivatives related to 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves starting from 7-methoxytetralone, a commercially available or easily synthesized precursor.

Wittig Olefination: The ketone group of 7-methoxytetralone undergoes Wittig olefination to introduce an alkene side chain, which sets the stage for further functionalization.

Sharpless Asymmetric Dihydroxylation: This step introduces stereoselective dihydroxyl groups on the olefin, enabling chiral centers to be established with high enantioselectivity.

Platinum-Catalyzed Oxidation: The dihydroxylated intermediate is oxidized selectively to the carboxylic acid, yielding (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a chiral product.

This sequence is a two-stage, three-step synthesis optimized for enantioselectivity and yield, as described in Organic Process Research & Development (2003).

Use of Chiral Auxiliaries and Resolution Strategies

For obtaining optically pure this compound derivatives, chiral auxiliaries such as tetrahydro-2H-indeno[1,2-d]-2-ones have been employed.

The racemic acid chloride derivative of the target compound is prepared (e.g., from the corresponding acid via thionyl chloride).

This acid chloride is then reacted with the lithium salt of the chiral auxiliary to form diastereomeric esters.

These diastereomers are separated by standard silica gel chromatography.

Hydrolysis of the separated esters regenerates the optically pure acid.

This method allows for large-scale normal phase separation of isomers and has been utilized to prepare both enantiomers of the compound with high purity.

Protection and Deprotection Strategies in Complex Syntheses

In the synthesis of analogues containing the this compound moiety, phenolic protecting groups are often necessary to prevent side reactions, especially when benzylic ethers are present.

Phenolic hydroxyl groups are protected as methoxymethyl (MOM) ethers.

After key carbon-carbon bond formations and functional group transformations (e.g., keto ester formation, reduction), the protecting groups are removed under mild acidic conditions.

Hydrolysis of esters to the carboxylic acid is performed under basic conditions, often with lithium hydroxide.

These strategies ensure the integrity of sensitive functional groups throughout the synthetic sequence.

Summary Table of Preparation Methods

| Step No. | Method/Reaction Type | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Wittig Olefination | Olefination of 7-methoxytetralone ketone | Phosphonium ylide, base | Introduction of alkene side chain |

| 2 | Sharpless Asymmetric Dihydroxylation | Enantioselective dihydroxylation of alkene | OsO4, chiral ligands | Formation of chiral diol intermediate |

| 3 | Platinum-Catalyzed Oxidation | Oxidation of diol to carboxylic acid | Pt catalyst, oxidants | Formation of (R)-1-hydroxy-7-methoxy acid |

| 4 | Chiral Auxiliary Resolution | Formation of diastereomeric esters and chromatographic separation | Tetrahydro-2H-indeno[1,2-d]-2-one lithium salt | Separation of enantiomers |

| 5 | Protection/Deprotection | Protection of phenols as MOM ethers and subsequent deprotection | Chloromethyl methyl ether, acid/base treatments | Preservation of functional groups |

| 6 | Hydrolysis | Conversion of esters to acids | LiOH in THF/H2O/EtOH | Final acid formation |

Research Findings and Optimization

The two-stage, three-step synthesis from 7-methoxytetralone has been optimized to improve yield and enantioselectivity, making it suitable for scale-up in pharmaceutical contexts.

The use of chiral auxiliaries enables practical separation of enantiomers, which is critical for biological activity studies, given the stereospecific nature of many biochemical interactions.

Protecting group strategies are essential to navigate complex synthetic routes without compromising sensitive groups, especially in multifunctionalized intermediates.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted naphthalene derivatives .

Scientific Research Applications

Medicinal Chemistry

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been studied for its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. A study demonstrated that certain analogs could inhibit cancer cell proliferation through apoptosis induction. The compound's structural features allow for interactions with biological targets involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Properties

Another notable application is its anti-inflammatory effects. Compounds derived from 7-methoxy-tetrahydronaphthalene structures have shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

Synthetic Organic Chemistry

The synthesis of this compound is often a subject of research due to its complex structure:

Synthesis Techniques

A two-stage synthesis method has been developed that involves the conversion of 7-methoxy tetralone into the desired carboxylic acid through a series of reactions . This method highlights the compound's versatility as a building block in organic synthesis.

| Synthesis Stage | Reaction Type | Key Reagents |

|---|---|---|

| Stage 1 | Alkylation | 7-Methoxy tetralone |

| Stage 2 | Hydrolysis | Acidic or basic conditions |

Material Science

The compound also finds applications in material science:

Polymer Chemistry

In polymer chemistry, derivatives of this compound are explored for their potential as monomers in creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the efficacy of a synthesized derivative of this compound against breast cancer cell lines. The study reported a significant reduction in cell viability at specific concentrations compared to control groups .

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis route for higher yields and purity of the compound. By modifying reaction conditions and utilizing different catalysts, researchers achieved improved efficiency in synthesizing the target molecule .

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a reagent to produce protease inhibitors, which are crucial in various biological processes. The pathways involved may include the inhibition of protease enzymes, leading to the modulation of protein degradation and other cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituted Derivatives

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

- Structure : Methoxy groups at positions 5 and 6; carboxylic acid at position 2.

- Synthesis : Produced via bromination of 6-methoxy-1-tetralone using diethyl carbonate and N-bromosuccinimide, achieving superior yields compared to older methods .

- Positional variation (C-2 vs. C-1 carboxylic acid) alters steric and electronic interactions .

6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

- Structure : Methoxy at position 6; carboxylic acid at position 1.

- Properties : Molecular formula C₁₂H₁₄O₃ (identical to the 7-methoxy derivative), but distinct physical properties due to substituent positioning. For example, its InChIKey (WDLWRQYLECGUNU-UHFFFAOYSA-N ) and SMILES (COC1=CC2=C(C=C1)C(CCC2)C(=O)O ) differ .

5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

Alkylated and Functionalized Derivatives

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

- Structure : Two methyl groups at position 4; carboxylic acid at position 1 (CAS: 78103-80-7).

- Properties : Higher molecular weight (204.26 g/mol ) and increased hydrophobicity (LogP ≈ 4.89 inferred from structure) compared to the 7-methoxy derivative .

- Applications : Used as a versatile scaffold in medicinal chemistry due to enhanced steric bulk .

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

- Structure: Amino and methoxy substituents at positions 1 and 6, respectively (CAS: 153707-94-9) .

- Applications: A non-proteinogenic amino acid used in peptide mimetics and enzyme inhibition studies .

Key Research Findings

- Synthetic Efficiency : The 7-methoxy derivative is synthesized in high yield (80%) via condensation , whereas the 5,6-dimethoxy variant requires bromination steps but achieves superior overall yields .

- Biological Relevance : Adamantylamine heterodimers of the 7-methoxy derivative exhibit acetylcholinesterase inhibition, suggesting utility in neurodegenerative disease research .

- Chirality : Enantioselective synthesis of the (R)-enantiomer of 7-methoxy-THN-1-COOH is feasible via Sharpless dihydroxylation, critical for targeting stereospecific enzymes .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 85858-95-3) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and detailed research findings.

Basic Information

- IUPAC Name : 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Melting Point : 137-138 °C

- Purity : 95% .

Pharmacological Effects

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Activity : Studies suggest that this compound possesses significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in various biological models.

The mechanisms through which this compound exerts its effects may involve:

- Modulation of signaling pathways related to inflammation and oxidative stress.

- Interaction with specific receptors or enzymes that mediate cellular responses.

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound.

Study 2: Anti-inflammatory Activity

In a preclinical trial involving animal models of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A notable method includes:

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and how do their yields and purity profiles compare?

- Methodological Answer : The compound can be synthesized via functionalization of tetrahydronaphthalene precursors. For example, allylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one yields derivatives with ~70% efficiency under optimized conditions (pentane:ethyl acetate solvent system, RF 0.3) . Advanced routes involve silyl-protected intermediates (e.g., tert-butyldiphenylsilyl groups) to enhance regioselectivity, though yields may vary depending on steric hindrance . Purity is typically assessed via HPLC or TLC, with solvent systems tailored to isolate carboxylate derivatives.

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers are critical?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include methoxy proton signals (δ 3.2–3.8 ppm) and carboxylic acid protons (broad δ 10–12 ppm if non-derivatized). The tetrahydronaphthalene ring protons exhibit distinct splitting patterns (e.g., δ 1.5–2.8 ppm for methylene groups) .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the backbone structure .

Advanced Research Questions

Q. How do electronic and steric effects of the methoxy substituent influence reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution (e.g., nitration), directing reactions to the para position relative to the methoxy group. Steric hindrance from the tetrahydronaphthalene backbone may limit access to the carboxylic acid moiety, necessitating protecting groups (e.g., esterification) for further functionalization . Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. What computational models predict the environmental persistence or metabolic pathways of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models assess biodegradability and toxicity. For example, the EPA’s EPI Suite predicts half-life in soil/water based on logP (~2.5 for this compound) and functional group reactivity. Metabolites may include hydroxylated derivatives via cytochrome P450 enzymes, modeled using docking simulations (e.g., AutoDock Vina) . Toxicity profiles can be cross-validated against naphthalene derivatives in the ATSDR Toxicological Profile .

Q. How should researchers resolve contradictions in reported bioactivity data across experimental models?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). A systematic review approach, as outlined in ATSDR’s grey literature protocols, involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.